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Introduction
Extreme Ultraviolet (EUV) lithography is a next-generation patterning technology that utilizes

EUV light with a wavelength of 13.5 nm to create smaller and more complex features on

semiconductor wafers.[1][2] A key challenge in EUV lithography is the development of suitable

photoresists that can provide high resolution, sensitivity, and line-edge roughness (LER)

performance.[3]

Perfluorodecyl iodide (1-iodo-1H,1H,2H,2H-perfluorododecane) self-assembled monolayers

(SAMs) have emerged as a promising candidate for resistless EUV lithography.[1][4][5] This

approach leverages the EUV-induced degradation of the SAM to create a patterned surface,

which can then be used for area-selective deposition (ASD) of a hard mask or other materials.

[4][6][7] The degradation of the perfluorinated chains upon EUV exposure alters the surface

energy, allowing for selective deposition on the exposed or unexposed areas. This method has

the potential to overcome some of the limitations of traditional photoresists, such as pattern

collapse and the need for complex multi-step processing.[1]
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These application notes provide a comprehensive overview of the use of Perfluorodecyl
iodide SAMs in EUV lithography, including detailed experimental protocols for SAM formation

and characterization, as well as a discussion of the proposed patterning mechanism.

Key Application: Resistless Patterning for Area-
Selective Deposition
The primary application of Perfluorodecyl iodide SAMs in EUV lithography is as a resistless

patterning agent for Area-Selective Deposition (ASD). The process involves the following key

steps:

SAM Formation: A uniform monolayer of Perfluorodecyl iodide is deposited onto a

substrate, typically silicon dioxide (SiO₂) or a photocatalytic surface like titanium dioxide

(TiO₂).[1][4]

EUV Patterning: The SAM-coated substrate is exposed to EUV light through a patterned

mask. In the exposed regions, the EUV photons induce the degradation of the

Perfluorodecyl iodide molecules.[1][4]

Surface Energy Modification: The degradation of the SAM in the exposed areas leads to a

change in the local surface energy.[4]

Area-Selective Deposition: A subsequent deposition process, such as atomic layer

deposition (ALD) or chemical vapor deposition (CVD), is used to selectively deposit a

material (e.g., a hard mask) onto either the EUV-exposed or unexposed regions, depending

on the specific surface chemistry and deposition precursors.[6][8]

This technique offers a bottom-up approach to nanopatterning, potentially simplifying the

manufacturing process and enabling the fabrication of next-generation semiconductor devices.

[8]

Data Presentation
The following tables summarize the quantitative data available for the characterization of

Perfluorodecyl iodide SAMs on SiO₂ and TiO₂ substrates.

Table 1: Optimized Vapor Deposition Parameters for Perfluorodecyl Iodide SAMs[5]
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Substrate
Deposition
Temperature
(°C)

Deposition
Time (hours)

Resulting
Water Contact
Angle (WCA)
(°)

Resulting SAM
Thickness
(nm)

SiO₂ 120 2 64.9 ± 0.3 0.65

TiO₂ 100 2 93.9 ± 2 0.69

Table 2: Degradation of Perfluorodecyl Iodide SAMs under Ambient Light Exposure for One

Month[4][5]

Substrate
Initial Fluorine
Atomic
Concentration (%)

Fluorine Atomic
Concentration after
1 Month (%)

Fluorine Loss (%)

SiO₂ ~18.9 ~12.7 6.2

TiO₂ ~17.6 ~7.4 10.2

Note: The data on fluorine loss was obtained from exposure to ambient light, which serves as a

proxy for the degradation expected under EUV exposure. Specific quantitative data on

degradation under controlled EUV doses for Perfluorodecyl iodide SAMs is not readily

available in the reviewed literature.

Experimental Protocols
This section provides detailed protocols for the key experimental procedures involved in the

application of Perfluorodecyl iodide SAMs in EUV lithography.

Protocol for Vapor Deposition of Perfluorodecyl Iodide
SAMs
This protocol is based on the optimized conditions reported for SiO₂ and TiO₂ substrates.[5]

Materials:
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Substrates (e.g., silicon wafers with a native oxide layer or TiO₂-coated wafers)

Perfluorodecyl iodide (I-(CF₂)₁₀-C₂H₅)

UV-Ozone cleaner

Vacuum oven

Procedure:

Substrate Cleaning:

Clean the substrates using a standard cleaning procedure (e.g., sonication in acetone,

isopropanol, and deionized water).

Immediately prior to SAM deposition, treat the substrates with a UV-Ozone cleaner for 15

minutes to remove any organic contaminants and to generate a hydroxyl-terminated

surface.

Vapor Deposition Setup:

Place the cleaned substrates inside a vacuum oven.

Place a container with Perfluorodecyl iodide (typically a few milligrams) inside the oven,

separate from the substrates.

Deposition Process:

Evacuate the oven to a base pressure of a few millibars.

Heat the oven to the desired deposition temperature (120 °C for SiO₂ or 100 °C for TiO₂).

Maintain the temperature and vacuum for the desired deposition time (2 hours).

After the deposition time, turn off the heating and allow the oven to cool down to room

temperature under vacuum.

Vent the oven and remove the SAM-coated substrates.
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Post-Deposition Cleaning:

Gently rinse the substrates with a suitable solvent (e.g., isopropanol) to remove any

physisorbed molecules.

Dry the substrates with a stream of nitrogen gas.

Protocol for Characterization of Perfluorodecyl Iodide
SAMs
4.2.1. Water Contact Angle (WCA) Measurement

Purpose: To assess the hydrophobicity of the surface and confirm the formation of a uniform

SAM.

Procedure:

Place a droplet of deionized water (typically a few microliters) onto the surface of the SAM-

coated substrate.

Use a goniometer to capture a side-view image of the droplet.

Measure the angle between the substrate surface and the tangent of the droplet at the three-

phase contact line.

Perform measurements at multiple locations on the substrate to ensure uniformity.

4.2.2. Spectroscopic Ellipsometry (SE)

Purpose: To measure the thickness of the deposited SAM.

Procedure:

Place the SAM-coated substrate on the stage of the spectroscopic ellipsometer.

Measure the change in polarization of light reflected from the sample surface over a range of

wavelengths.
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Model the substrate and the SAM as a layered system.

Fit the experimental data to the model to determine the thickness of the SAM layer.

4.2.3. X-ray Photoelectron Spectroscopy (XPS)

Purpose: To determine the elemental composition and chemical states of the SAM.

Procedure:

Place the SAM-coated substrate in the ultra-high vacuum chamber of the XPS instrument.

Irradiate the sample with X-rays and measure the kinetic energy of the emitted

photoelectrons.

Acquire survey scans to identify the elements present on the surface.

Acquire high-resolution scans of the relevant elemental peaks (e.g., C 1s, F 1s, I 3d, Si 2p, Ti

2p) to determine their chemical states and quantify their atomic concentrations.

Protocol for EUV Patterning and Area-Selective
Deposition (Generalized)
Note: Specific EUV exposure parameters (dose, exposure time) and detailed ASD protocols for

Perfluorodecyl iodide SAMs are not well-documented in the available literature. The following

is a generalized protocol based on the proposed application.

Materials:

Perfluorodecyl iodide SAM-coated substrate

EUV lithography tool

ALD or CVD reactor

Precursors for the desired hard mask material (e.g., for Al₂O₃ or TiO₂)

Procedure:
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EUV Exposure:

Mount the SAM-coated substrate in the EUV lithography tool.

Expose the substrate to EUV radiation (13.5 nm) through a patterned mask. The required

dose will depend on the sensitivity of the SAM and the desired resolution, and needs to be

determined experimentally.

Post-EUV Exposure Characterization (Optional):

Analyze the patterned substrate using techniques like XPS or ToF-SIMS to confirm the

degradation of the SAM in the exposed areas.

Area-Selective Deposition:

Transfer the EUV-patterned substrate to the ALD or CVD reactor.

Perform the deposition of the desired hard mask material. The deposition parameters

(temperature, precursor pulse times, etc.) should be optimized to achieve selective growth

on either the exposed (degraded SAM) or unexposed (intact SAM) regions. The intact

fluorinated SAM is expected to inhibit deposition.[8]

Pattern Characterization:

Characterize the resulting patterned hard mask using techniques such as scanning

electron microscopy (SEM) or atomic force microscopy (AFM) to determine the resolution,

line-edge roughness, and pattern fidelity.

Visualizations
Logical Workflow for Resistless EUV Lithography using
Perfluorodecyl Iodide SAMs
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Caption: Workflow for resistless EUV lithography.
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Proposed EUV-Induced Degradation Pathway of
Perfluorodecyl Iodide SAM
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Caption: Proposed EUV-induced degradation of the SAM.
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The use of Perfluorodecyl iodide SAMs for resistless EUV lithography is a promising area of

research. The primary advantage of this approach is the potential for simplified processing and

the circumvention of issues associated with traditional photoresists. The degradation of the

SAM upon EUV exposure, particularly on photocatalytic substrates like TiO₂, provides a

mechanism for creating high-contrast patterns for subsequent area-selective deposition.[1][4]

However, several challenges and areas for future research remain. The available literature

primarily focuses on the degradation of these SAMs under ambient light, and there is a need

for detailed studies on their performance under actual EUV lithography conditions. Key areas

that require further investigation include:

EUV Sensitivity: Determining the EUV dose required for effective patterning and comparing it

to conventional EUV resists.

Resolution Limits: Investigating the ultimate resolution, critical dimension (CD) control, and

line-edge roughness (LER) that can be achieved with this method.

Mechanism of Degradation: A more detailed understanding of the photochemical reactions

that occur upon EUV exposure is needed to optimize the process.

Area-Selective Deposition Process: The development and optimization of selective

deposition processes that are compatible with the patterned SAMs are crucial for the

successful implementation of this technology.

Addressing these challenges will be essential for advancing the application of Perfluorodecyl
iodide SAMs from a promising concept to a viable technology for next-generation

semiconductor manufacturing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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